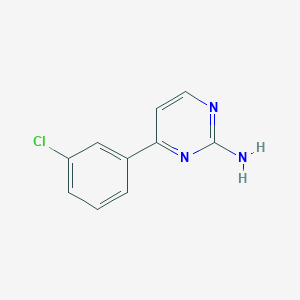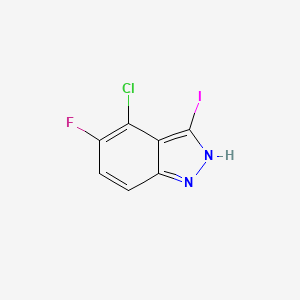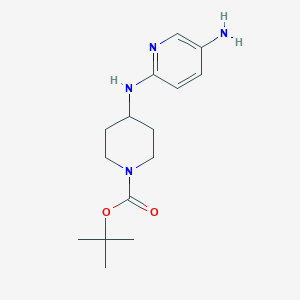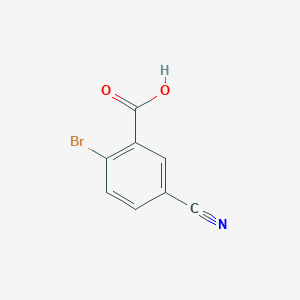
4-(3-Chlorphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-on
Übersicht
Beschreibung
4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as CCT, is a synthetic compound used in scientific research. It has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and medicine. CCT is a heterocyclic compound and is composed of a three-ring structure, containing a nitrogen atom, a carbon atom, and a chlorine atom. It is a white crystalline solid with a melting point of 174-176°C.
Wissenschaftliche Forschungsanwendungen
Antiepileptische Aktivität
Die Verbindung wurde auf ihr Potenzial als Antiepileptikum untersucht. Die chronische Verabreichung einer ähnlichen Verbindung, 5-(3-Chlorphenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazol-3-Thion (TP-315), hat vielversprechende Ergebnisse bei lebenden Organismen gezeigt . Die Verbindung wirkt auf spannungsgesteuerte Natriumkanäle und zeigt antikonvulsive Aktivität in maximalen elektro-schockinduzierten Krampfanfällen (MES) und 6Hz-Tests bei Mäusen .
Antibakterielle Aktivität
Die Verbindung wurde synthetisiert und auf ihre antibakterielle Aktivität getestet. Eine ähnliche Verbindung, 2-{[4-(4-Bromphenyl)piperazin-1-yl)]methyl}-4-(3-chlorphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion, hat eine vielversprechende antibakterielle Aktivität gezeigt .
Antivirale Aktivität
Die Verbindung hat potenzielle Anwendungen in der antiviralen Forschung. Eine Reihe von 5-(4-Chlorphenyl)-N-substituierten-N-1,3,4-Thiadiazol-2-sulfonamid-Derivaten wurden synthetisiert und zeigten eine gewisse Aktivität gegen das Tabakmosaikvirus .
Pharmakokinetische Modulation
Die Verbindung kann verwendet werden, um die pharmakokinetischen Eigenschaften einer Arzneimittelsubstanz positiv zu modulieren . Dies ist besonders nützlich bei der Entwicklung neuer Arzneimittel.
Neurodegenerative Erkrankungen
Die Verbindung hat potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen. Piperazin, ein häufiges Strukturmotiv, das in der Verbindung gefunden wird, ist ein Bestandteil von potenziellen Behandlungen für Parkinson- und Alzheimer-Krankheit .
Antifungalaktivität
Die Verbindung hat potenzielle Anwendungen in der antifungalen Forschung. Sulfonamidderivate, die mit der Verbindung assoziiert sind, wurden als antifungal wirksam beschrieben .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that similar compounds can bind to their targets, altering their function and leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have varying pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of these compounds. Factors such as temperature, pH, and the presence of other compounds can affect how these compounds interact with their targets and their overall effectiveness .
Biochemische Analyse
Biochemical Properties
4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
The effects of 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially inducing apoptosis in certain cell types . Furthermore, 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to affect cell proliferation and differentiation, impacting overall cell function .
Molecular Mechanism
At the molecular level, 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme’s function, leading to increased acetylcholine levels . Additionally, 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and neurotransmission . For example, its inhibition of acetylcholinesterase affects the cholinergic pathway, leading to altered neurotransmitter levels . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress response .
Transport and Distribution
The transport and distribution of 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its efficacy and toxicity. For instance, higher accumulation in neural tissues may enhance its neurotoxic effects .
Subcellular Localization
The subcellular localization of 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, thereby influencing its overall biochemical effects .
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYUHSFPNNTNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702229 | |
| Record name | 4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80240-38-6 | |
| Record name | 4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)
![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)




![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)



![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)
